N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thiophene derivatives often involves Gewald reaction conditions. For instance, 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide was synthesized starting with acetamide prepared by cold condensation of aniline and ethylcynoacetate, followed by a reaction with p-chloro acetophenone, sulphur, and diethyl amine (Bhattacharjee, Saravanan, & Mohan, 2011). This process illustrates the complexity and the specific conditions required for the synthesis of such compounds, which include the need for precise control over reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of thiophene derivatives reveals important features about their reactivity and potential applications. For example, crystal structure analysis provides insights into the arrangement of atoms within the molecule and how this influences its properties. Studies on similar compounds show detailed molecular geometries obtained through X-ray diffraction studies, highlighting the coplanarity or perpendicular arrangement of thiophene rings and their implications on electronic properties (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Chemical Reactions and Properties
N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide can undergo various chemical reactions, illustrating its reactivity. Novel reactions of N-sulfonylamines with azirines, for instance, showcase the formation of thiadiazoles, oxathiazoles, and acrylamidines, shedding light on the versatility and reactivity of sulfonamide-containing compounds (Tornus, Schaumann*, & Adiwidjaja, 1996).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are critical for understanding their behavior in different environments and for various applications. These properties are determined using analytical techniques such as X-ray diffraction and NMR spectroscopy, providing detailed insights into the compound's stability, solubility, and structural characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for forming derivatives, are essential for the application of this compound in chemical synthesis and other applications. Studies on related compounds illustrate the importance of sulfonamide moieties in determining the reactivity and the potential for creating a wide range of derivatives with varying biological and chemical properties (Cremlyn, Goulding, Swinbourne, & Kin-Man Yung, 1981).
properties
IUPAC Name |
N-(4-chlorophenyl)-4-(dimethylsulfamoyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-16(2)21(18,19)11-7-12(20-8-11)13(17)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRZJYQAVGYHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.